Aluminum palmitate

Description

Properties

CAS No. |

555-35-1 |

|---|---|

Molecular Formula |

C16H32AlO2 |

Molecular Weight |

283.41 g/mol |

IUPAC Name |

aluminum;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI Key |

RGAXDXKVSRGKQE-UHFFFAOYSA-N |

SMILES |

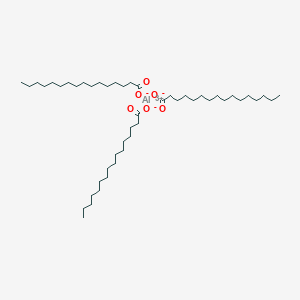

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White to yellow mass or powder |

Other CAS No. |

101012-91-3 555-35-1 |

physical_description |

White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |

shelf_life |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

solubility |

Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |

Synonyms |

Hexadecanoic acid. aluminum salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Aluminum Palmitate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of aluminum palmitate. The information is curated for professionals in research, science, and drug development who require precise and reliable data for their work. This document summarizes key physical characteristics, outlines relevant experimental protocols for their determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound, a salt of palmitic acid and aluminum, can exist in several forms, primarily as aluminum monopalmitate, dipalmitate, and tripalmitate. The physical properties can vary depending on the specific form and purity of the substance. The most commonly referenced form in technical literature is aluminum tripalmitate.

Quantitative Data Summary

The following table summarizes the reported physical properties of this compound, with clarifications on the likely form of the compound.

| Property | Value | Likely Form/Notes |

| Molecular Formula | C48H93AlO6 | Aluminum Tripalmitate[1][2][3][4] |

| Molecular Weight | 793.23 g/mol | Aluminum Tripalmitate[1][2][3][5][6][7] |

| Appearance | White to yellowish powder or mass.[1][2][3][5] | General |

| Melting Point | 62.5 °C | Likely Aluminum Tripalmitate[6] |

| 200 °C | Dihydroxy Monopalmitate[2][5][8] | |

| Boiling Point | 340.6 °C at 760 mmHg (estimated) | Likely Aluminum Tripalmitate[6][9] |

| Density | 0.892 g/cm³ | Likely Aluminum Tripalmitate[6] |

| 1.072 g/cm³ | Likely Aluminum Tripalmitate[2][5][8] | |

| Solubility | Insoluble in water and alcohol.[1][2][3][5][8] | General |

| Soluble in petroleum ether, ethanol, and benzene.[3] | General | |

| Forms a gel with hydrocarbons.[2][3] | General |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.[10][11]

-

The capillary tube is placed in the heating block of the apparatus.[10]

-

The sample is heated at a controlled rate.[12]

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10][12]

-

For accuracy, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.[12][13]

Determination of Density

The bulk density of this compound powder can be determined using standardized methods such as those outlined by ASTM International.

Applicable Standards:

-

ASTM D1895: Standard Test Methods for Apparent Density, Bulk Factor, and Pourability of Plastic Materials. This standard provides several methods suitable for fine powders.[14]

-

ASTM D7481: Standard Test Methods for Determining Loose and Tapped Bulk Densities of Powders Using a Graduated Cylinder.[15]

-

ASTM D6683: Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as a Function of Compressive Stress.[16]

General Procedure (based on ASTM D1895 Method A):

-

A funnel with a specified orifice is used to deliver the powder.

-

The this compound powder is allowed to flow freely into a cylindrical cup of a known volume until it overflows.[14]

-

The excess powder is scraped off level with the top of the cup.

-

The weight of the powder in the cup is determined.

-

The apparent density is calculated by dividing the mass of the powder by the volume of the cup.[14]

Determination of Solubility

A qualitative assessment of solubility can be performed by simple dissolution tests. For more quantitative analysis, especially in organic solvents, more advanced techniques may be required.

Qualitative Methodology:

-

A small, measured amount of this compound is added to a test tube containing a known volume of the solvent to be tested.[17]

-

The mixture is agitated vigorously for a set period.

-

The solution is allowed to stand and is visually inspected for any undissolved solid. Complete dissolution indicates good solubility, while the presence of a residue suggests limited or no solubility.[17]

Quantitative Methodology: For precise solubility measurements of metal soaps in organic solvents, techniques such as radiotracer methods can be employed to determine the concentration of the dissolved soap.[18][19] Alternatively, a gravimetric method can be adapted from standard procedures for nanomaterials:

-

A suspension of this compound in the solvent is prepared at a known concentration.[20]

-

The suspension is agitated for a prolonged period to ensure equilibrium is reached.[20]

-

The suspension is then centrifuged and filtered to separate the undissolved solid.[20]

-

The solvent from the filtrate is evaporated, and the mass of the dissolved this compound is determined.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a powder such as this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 555-35-1 [chemicalbook.com]

- 3. This compound | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. aluminium tripalmitate [chembk.com]

- 6. This compound | CAS#:555-35-1 | Chemsrc [chemsrc.com]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 555-35-1 [amp.chemicalbook.com]

- 9. This compound, 555-35-1 [thegoodscentscompany.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. industrialphysics.com [industrialphysics.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 18. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 19. scribd.com [scribd.com]

- 20. materialneutral.info [materialneutral.info]

Aluminum palmitate synthesis from aluminum chloride and palmitic acid

An In-depth Technical Guide to the Synthesis of Aluminum Palmitate from Aluminum Chloride and Palmitic Acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the aluminum salt of palmitic acid, is a versatile compound with significant applications in various industries, including pharmaceuticals, cosmetics, and materials science. Its utility as a thickening agent, gelling agent, and hydrophobic substance necessitates well-defined and reproducible synthesis protocols. This technical guide provides a comprehensive overview of the predominant method for synthesizing this compound using aluminum chloride and palmitic acid as primary precursors. The focus is on the widely documented precipitation method, which involves the saponification of palmitic acid followed by a metathesis reaction with an aluminum salt. This document furnishes detailed experimental protocols, summarizes key physicochemical data, and presents visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility for research and development applications.

Introduction

This compound, with the chemical formula C48H93AlO6, is a white to yellowish powder or mass.[1][2] It is practically insoluble in water and alcohol but can dissolve in petroleum ether or turpentine when fresh to form gels.[1][2] This gelling property makes it highly valuable for thickening petroleum-based products and lubricants.[1] Furthermore, its hydrophobic nature is leveraged for waterproofing fabrics and for sizing and glazing paper and leather.[1] In the pharmaceutical and cosmetic industries, it functions as an anticaking agent, emulsifier, and formulation aid.[3]

While several methods for its synthesis exist, the most common and industrially scalable approach starting from aluminum chloride is the precipitation (or metathesis) method. This technique ensures a high-purity product by leveraging the insolubility of this compound in aqueous solutions.

Synthesis Pathway: The Precipitation Method

The synthesis of this compound from palmitic acid and aluminum chloride is most effectively achieved through a two-step aqueous precipitation process.[4] This method is often referred to as an indirect or trans-saponification reaction.[5]

-

Step 1: Saponification. Palmitic acid is first neutralized with an alkali base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solution. This reaction, known as saponification, produces a water-soluble salt of palmitic acid (sodium or potassium palmitate).[6]

-

Step 2: Precipitation (Metathesis). An aqueous solution of a water-soluble aluminum salt, typically aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃), is then added to the sodium palmitate solution.[1][5] This causes a double displacement reaction where the highly insoluble this compound precipitates out of the solution, leaving the soluble sodium chloride in the aqueous phase.

This precipitation method is advantageous because it allows for careful control over stoichiometry and reaction conditions, leading to a more uniform product that is substantially free from occluded impurities after washing.[7]

Physicochemical Properties of this compound

A summary of the key quantitative properties of this compound is presented below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C48H93AlO6 | [2][8] |

| Molecular Weight | 793.23 g/mol | [2][8] |

| Appearance | White to yellow mass or powder | [1][2] |

| Melting Point | 62.5 °C | [8] |

| Density | 0.892 g/cm³ | [8] |

| Solubility | Insoluble in water and alcohol; Soluble in petroleum ether | [1][2] |

| IUPAC Name | Aluminum tris(hexadecanoate) | [3] |

Detailed Experimental Protocol (Precipitation Method)

This section provides a detailed methodology for the synthesis of this compound based on the principles of the precipitation method.[5][9]

Materials and Reagents

-

Palmitic Acid (CH₃(CH₂)₁₄COOH)

-

Sodium Hydroxide (NaOH)

-

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

-

Deionized Water

-

Silver Nitrate (AgNO₃) solution (for testing)

-

Acetone (for washing/drying, optional)

Equipment

-

Reaction vessel(s) with heating and stirring capabilities (e.g., magnetic stirrer with hot plate, jacketed reactor)

-

Beakers and graduated cylinders

-

Balance

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven or desiccator

Step-by-Step Procedure

Part A: Preparation of Sodium Palmitate Solution (Saponification)

-

Prepare a sodium hydroxide solution by dissolving the required stoichiometric amount of NaOH in deionized water. The concentration should be calculated to fully neutralize the palmitic acid. A slight excess of alkali is sometimes used.

-

In a separate reaction vessel, heat deionized water to approximately 60-80 °C.

-

Slowly add the palmitic acid to the hot water while stirring to create a dispersion.

-

Gradually add the sodium hydroxide solution to the palmitic acid dispersion. Maintain the temperature and continue vigorous stirring. The saponification reaction will result in the formation of a clear or translucent, viscous solution of sodium palmitate.[6]

Part B: Precipitation of this compound

-

Prepare an aqueous solution of aluminum chloride. Based on a reported procedure for a similar soap, a concentration of around 1.5-5% can be effective.[5][9] The amount should be calculated based on a 3:1 molar ratio of palmitate to aluminum ions. An excess of the aluminum salt solution is often used to ensure complete precipitation.[9]

-

While vigorously agitating the warm sodium palmitate solution, slowly add the aluminum chloride solution.

-

Upon addition, a thick, white precipitate of this compound will immediately form.[5]

-

Continue stirring for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion. The temperature can be maintained during this step. Some procedures note that precipitation at higher temperatures (50-60 °C) can yield a product that is easier to filter.[9]

Part C: Isolation and Purification

-

Separate the precipitated this compound from the mother liquor via filtration using a Büchner funnel.

-

Wash the filter cake repeatedly with hot deionized water. This step is critical for removing the soluble byproduct (sodium chloride) and any unreacted starting materials.[1][9]

-

To confirm the removal of chloride ions, a sample of the filtrate can be tested with a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.[9]

-

(Optional) A final wash with a solvent like acetone can help displace water and facilitate drying.[9]

-

Dry the purified this compound product. This can be done in a drying oven at a moderate temperature (e.g., 40-70 °C) or in a vacuum desiccator over a drying agent to a constant weight.[5][9] The final product is a light, white powder.

Process Visualization

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the synthesis.

Caption: Chemical reaction pathway for this compound synthesis.

Caption: Experimental workflow for the precipitation method.

References

- 1. US2267148A - Method of making aluminum soaps - Google Patents [patents.google.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. SODIUM PALMITATE - Ataman Kimya [atamanchemicals.com]

- 7. US2447064A - Preparation of aluminum salts - Google Patents [patents.google.com]

- 8. This compound | CAS#:555-35-1 | Chemsrc [chemsrc.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to Aluminum Palmitate: Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthesis of aluminum palmitate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound finds application. This document details the key synthetic methodologies, presents relevant quantitative data in a structured format, and includes a visual representation of the general synthesis workflow.

Historical Discovery

The development of this compound is intrinsically linked to the broader history of metallic soaps. While the use of aluminum compounds dates back centuries, the specific synthesis and characterization of aluminum salts of fatty acids, like palmitic acid, is a more recent development. The term "aluminum soap" first appeared in 1891. Early applications focused on the gelling properties of these compounds in hydrocarbon solvents. A notable early mention of this compound is found in a 1922 patent, where it was used to "jellify" oil.

The first specific preparation of this compound is credited to Mehrotra and Rai in a 1962 publication in the Journal of the Indian Chemical Society.[1] While the full text of this seminal paper is not widely available, this work is consistently cited as the first documented synthesis of the compound.[1]

Physicochemical Properties

This compound is a white to yellowish powder with the chemical formula C₄₈H₉₃AlO₆.[1] It is practically insoluble in water and alcohol but dissolves in petroleum ether or oil turpentine when freshly prepared.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 793.23 g/mol | [1] |

| CAS Registry Number | 555-35-1 | [1] |

| Appearance | White to yellow mass or powder | [1] |

| Solubility | Insoluble in water and alcohol; Soluble in petroleum ether | [1][2] |

| Melting Point | ~200 °C (dihydroxy monopalmitate) | [3] |

| Density | 1.072 g/cm³ | [3] |

| Percent Composition | C 72.68%, H 11.82%, Al 3.40%, O 12.10% | [1] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, particle size, and the intended application of the final product. The three primary methods are the precipitation (or double decomposition) method, the direct reaction method, and the alkoxide method.

Precipitation (Double Decomposition) Method

This is a widely used method for preparing insoluble metal soaps. It involves the reaction of a soluble aluminum salt with a soluble salt of palmitic acid (a soap).

Experimental Protocol:

-

Preparation of Sodium Palmitate Solution: A solution of sodium palmitate is prepared by neutralizing palmitic acid with a stoichiometric amount of sodium hydroxide in an aqueous or aqueous-alcoholic solution. The mixture is typically heated to ensure complete dissolution.

-

Preparation of Aluminum Salt Solution: A solution of an aluminum salt, such as aluminum chloride or aluminum sulfate, is prepared in water.

-

Precipitation: The aluminum salt solution is slowly added to the warm sodium palmitate solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Isolation and Washing: The precipitate is collected by filtration (e.g., using a Büchner funnel). The collected solid is then washed thoroughly with distilled water to remove any soluble by-products, such as sodium chloride or sodium sulfate.

-

Drying: The washed this compound is dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Direct Reaction Method

This method involves the direct reaction of aluminum hydroxide with palmitic acid.

Experimental Protocol:

-

Reaction Mixture: A mixture of aluminum hydroxide and palmitic acid is heated in water.[2]

-

Reaction: The mixture is heated, typically with stirring, to facilitate the reaction between the acid and the hydroxide. The reaction progress can be monitored by the consumption of the reactants.

-

Isolation: After the reaction is complete, the resulting this compound, which is insoluble in water, is separated by filtration.

-

Drying: The product is dried to remove residual water.[2]

Alkoxide Method

This method utilizes the reaction of an aluminum alkoxide with palmitic acid and is known to produce high-purity aluminum soaps.

Experimental Protocol:

-

Reaction Setup: An aluminum alkoxide, such as aluminum isopropoxide, is dissolved in an anhydrous, non-aqueous solvent like toluene or benzene. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the alkoxide.

-

Addition of Palmitic Acid: A solution of palmitic acid in the same solvent is slowly added to the aluminum alkoxide solution with stirring. The reaction is often exothermic.

-

Reaction Completion and By-product Removal: The reaction mixture is typically refluxed for a period to ensure complete reaction. The alcohol by-product (e.g., isopropanol) can be removed by distillation.

-

Isolation: The this compound can be isolated by removing the solvent under reduced pressure. The product may be further purified by washing with a suitable solvent to remove any unreacted starting materials.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, applicable to the different methods described.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has provided an in-depth overview of the historical discovery and key synthesis methods for this compound. While the seminal 1962 work of Mehrotra and Rai marks the first cited preparation, several robust and versatile synthetic routes are now available to researchers. The choice of a specific method will be guided by the desired product specifications and the context of its application, whether in pharmaceutical development, as a lubricant, or in waterproofing materials. The provided protocols and data serve as a valuable starting point for further research and development in these areas.

References

A Comprehensive Review of Aluminum Palmitate: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum palmitate, the aluminum salt of palmitic acid, is a versatile chemical compound with a wide range of industrial and pharmaceutical applications. It belongs to the class of metal soaps, which are metal salts of fatty acids. The unique physicochemical properties of this compound, particularly its ability to form viscous gels in hydrocarbon systems, have led to its use as a thickening agent, gelling agent, and waterproofing material. In the pharmaceutical and cosmetic industries, it finds applications as an anticaking agent, emulsifier, and has been explored for its role in drug delivery systems and as a vaccine adjuvant. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, mechanisms of action, and experimental protocols for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an aluminum source with palmitic acid or its salt. The most common methods reported in the literature are precipitation (double decomposition) and direct reaction.

1. Precipitation Method: This method involves the reaction of a water-soluble aluminum salt, such as aluminum chloride or aluminum sulfate, with a soluble salt of palmitic acid, like sodium palmitate or potassium palmitate, in an aqueous solution. The insoluble this compound precipitates out of the solution and is then collected by filtration, washed to remove impurities, and dried.[1]

2. Direct Reaction Method: This approach involves the direct reaction of an aluminum source, such as aluminum hydroxide or an aluminum alkoxide (e.g., aluminum isopropoxide), with palmitic acid.[2] The reaction is often carried out by heating the reactants, sometimes in the presence of water or an organic solvent.[2] The resulting this compound is then filtered and dried.[2] The stoichiometry of the reactants can be controlled to produce aluminum mono-, di-, or tripalmitate.

A general representation of the direct reaction using aluminum hydroxide is as follows:

Al(OH)₃ + 3 CH₃(CH₂)₁₄COOH → Al(CH₃(CH₂)₁₄COO)₃ + 3 H₂O

Physicochemical Properties

This compound is a white to yellowish powder or mass.[3] Its properties can vary depending on the ratio of palmitic acid to aluminum, leading to the formation of aluminum monopalmitate, dipalmitate, or tripalmitate. The following tables summarize the key physicochemical properties of this compound based on available data.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄₈H₉₃AlO₆ (for tripalmitate) | [3] |

| Molecular Weight | 793.23 g/mol (for tripalmitate) | [3] |

| Appearance | White to yellowish powder or mass | [3] |

| Density | Approximately 1.072 g/cm³ | [3] |

| Melting Point | ~200 °C (for dihydroxy monopalmitate) | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [4] |

| Ethanol | Insoluble | [4] |

| Petroleum Ether | Soluble | [4] |

| Benzene | Soluble | [5] |

| Toluene | Soluble | [6] |

| m-Xylene | Soluble | [6] |

| Acetone | Insoluble | [2] |

Mechanisms of Action and Signaling Pathways

The functional properties of this compound are primarily attributed to two key mechanisms: its ability to form gels in non-polar liquids and the immunological response it can induce as an aluminum salt.

Hydrocarbon Gelling Mechanism

For many years, it was believed that the gelling action of aluminum soaps in hydrocarbons was due to the formation of long polymer-like chains of aluminum atoms linked together. However, more recent research has refuted this theory. The current understanding is that aluminum soap molecules, such as this compound, self-assemble into nano-sized spherical micelles in the oil phase. These colloidal micelles then aggregate to form a three-dimensional network structure that entraps the solvent molecules, leading to the formation of a gel. This network formation is responsible for the significant increase in viscosity.

Immunological Adjuvant Activity (as an Aluminum Salt)

Aluminum salts, often referred to as "alum," are widely used as adjuvants in vaccines to enhance the immune response to an antigen. While the precise mechanism is still under investigation, a key pathway involves the activation of the innate immune system, particularly the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.

When an aluminum-adjuvanted vaccine is administered, the aluminum salt particles are phagocytosed by antigen-presenting cells (APCs) such as macrophages and dendritic cells. Inside the cell, these particles can lead to lysosomal destabilization and the release of lysosomal contents into the cytosol. This cellular stress, along with other signals, triggers the assembly of the NLRP3 inflammasome complex. The assembled inflammasome activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms (IL-1β and IL-18). These pro-inflammatory cytokines play a crucial role in the recruitment and activation of other immune cells, ultimately leading to a more robust and sustained adaptive immune response against the co-administered antigen.[5][8][9][10][11]

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and characterization of this compound are not consistently reported across the literature. The following sections provide a representative synthesis of the methodologies described.

Synthesis of this compound (Precipitation Method)

This protocol is a generalized procedure based on descriptions of double decomposition reactions for preparing aluminum soaps.[1]

Materials:

-

Palmitic Acid

-

Potassium Hydroxide (KOH)

-

Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

-

Methanol

-

Acetone

-

Deionized Water

Procedure:

-

Preparation of Potassium Palmitate: A solution of potassium hydroxide in methanol is added to a solution of palmitic acid in methanol. The resulting potassium palmitate precipitates and can be collected by filtration. The precipitate is washed with methanol and then acetone to purify and dry the soap. Final drying is performed in a desiccator.[1]

-

Precipitation of this compound: A freshly prepared aqueous solution of the potassium palmitate (e.g., 2% w/v) is slowly added to an aqueous solution of aluminum chloride (e.g., 1.5% w/v) with vigorous stirring. An excess of the aluminum chloride solution is typically used to ensure complete precipitation of the fatty acid.[1]

-

Isolation and Purification: The precipitated this compound is collected by filtration. The filter cake is washed thoroughly with deionized water to remove soluble by-products such as potassium chloride. The washing is continued until the filtrate is free of chloride ions (as tested with silver nitrate solution).

-

Drying: The purified this compound is dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule and confirm the formation of the aluminum salt.

-

Sample Preparation: The dried this compound powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a mineral oil mull can be prepared.

-

Analysis: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. Key absorptions to note are the disappearance of the broad -OH stretch of the carboxylic acid dimer (around 3000 cm⁻¹) and the shift of the C=O stretching frequency from that of the free acid (around 1700 cm⁻¹) to the asymmetric and symmetric stretching vibrations of the carboxylate anion (typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively). The spectrum will also show strong C-H stretching vibrations of the alkyl chains around 2850-2950 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the structure of the this compound and to assess its purity.

-

¹H NMR: The proton NMR spectrum will be dominated by the signals from the long alkyl chain of the palmitate moiety. The terminal methyl group will appear as a triplet, and the methylene groups will form a large, complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylate carbon, the terminal methyl carbon, and the various methylene carbons along the alkyl chain.

-

²⁷Al NMR: Solid-state ²⁷Al NMR can provide information about the coordination environment of the aluminum atom.

3. Thermal Analysis (TGA/DSC):

-

Objective: To evaluate the thermal stability and decomposition behavior of this compound.

-

Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is monitored as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the mass of volatile components. The thermal decomposition of metal carboxylates often occurs in multiple steps.[12]

-

Differential Scanning Calorimetry (DSC): The heat flow to or from a sample is measured as a function of temperature or time while it is subjected to a controlled temperature program. DSC can be used to determine melting points, phase transitions, and enthalpies of reaction.[13]

Applications

This compound's unique properties lend it to a variety of applications across different industries:

-

Thickening and Gelling Agent: It is widely used to increase the viscosity of lubricating oils and greases.[14] It is also a key component in the formulation of some paints, inks, and coatings to control their rheological properties.[2]

-

Waterproofing: this compound is used to impart water resistance to textiles, paper, and leather.[2]

-

Pharmaceuticals and Cosmetics: It serves as an anticaking agent in powders, an emulsifier in creams and lotions, and a viscosity-controlling agent.[2]

-

Food Industry: It is approved as a food additive (E number E573 in some regions, though not universally) where it functions as an anticaking agent, emulsifier, and stabilizer.[5]

-

Drug Delivery: Its gelling properties and biocompatibility have led to research into its use in controlled-release drug delivery systems.

-

Vaccine Adjuvant: As an aluminum salt, it has the potential to be used as an adjuvant to enhance the immune response to vaccines.[15]

Conclusion

This compound is a multifunctional compound with a rich history of use in various industrial and commercial products. Its synthesis is achievable through straightforward chemical methods, and its physicochemical properties, particularly its ability to form gels in non-polar media, are central to its utility. The understanding of its mechanism of action, both in physical systems as a gelling agent and in biological systems as an immune adjuvant, continues to evolve. This technical guide has provided a consolidated overview of the current knowledge on this compound, offering valuable information for researchers and professionals working with this versatile material. Further research to obtain more detailed quantitative data on its properties and to refine experimental protocols will undoubtedly expand its potential applications in the future.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. This compound | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 5. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scholarly Article or Book Chapter | Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3 | ID: qb98mq058 | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Solubility of aluminum palmitate in various organic solvents

An In-depth Technical Guide to the Solubility of Aluminum Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the aluminum salt of palmitic acid, is a compound of significant interest across various industries, including pharmaceuticals, cosmetics, and manufacturing. Its utility often hinges on its solubility and gelling properties in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, offers detailed experimental protocols for its quantitative determination, and discusses its notable gelling mechanism in hydrocarbon systems.

Qualitative Solubility Overview

This compound exhibits a distinct solubility profile, being generally soluble in nonpolar organic solvents and insoluble in polar solvents. This behavior is attributed to the long, nonpolar hydrocarbon chains of the palmitate moieties dominating the molecule's character.

-

Soluble in: Aromatic hydrocarbons (e.g., benzene, toluene), aliphatic hydrocarbons (e.g., petroleum ether), chlorinated hydrocarbons, and mineral oils.[1][2] It is also soluble in hot turpentine.[3] When heated, it can dissolve in vegetable oils.[1]

-

Sparingly Soluble to Insoluble in: Polar solvents such as water, alcohols (e.g., ethanol, methanol), ethers, and ketones (e.g., acetone).[1][2]

It is important to note that the term "this compound" can refer to aluminum monopalmitate, dipalmitate, or tripalmitate, which can influence its physical properties. The commercial product is often a mixture.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent Class | Specific Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| Aromatic Hydrocarbons | Benzene | Gravimetric | ||

| Toluene | Gravimetric | |||

| Xylene | Gravimetric | |||

| Aliphatic Hydrocarbons | n-Hexane | Gravimetric | ||

| Cyclohexane | Gravimetric | |||

| Petroleum Ether | Gravimetric | |||

| Chlorinated Hydrocarbons | Chloroform | Gravimetric | ||

| Dichloromethane | Gravimetric | |||

| Esters | Ethyl Acetate | Gravimetric | ||

| Ethers | Diethyl Ether | Gravimetric | ||

| Tetrahydrofuran (THF) | Gravimetric | |||

| Ketones | Acetone | Gravimetric | ||

| Alcohols | Ethanol | Gravimetric | ||

| Methanol | Gravimetric | |||

| Oils | Mineral Oil | Gravimetric |

Experimental Protocols for Solubility Determination

Given the nature of this compound, the gravimetric method is a robust and widely applicable technique for determining its solubility in various organic solvents.[4][5] It is a direct measurement of the solute's mass in a saturated solution and does not require chromophores or specialized spectroscopic equipment.

Gravimetric Method for Solubility Determination

Principle: This method involves preparing a saturated solution of this compound in a specific solvent at a constant temperature. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining this compound is determined.

Apparatus and Materials:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with solvent-resistant caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

This compound (high purity)

-

Organic solvents (analytical grade)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium solubility is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish. Be cautious not to disturb the solid at the bottom of the vial.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or under a gentle stream of nitrogen to evaporate the solvent at a temperature that will not cause decomposition of the this compound.

-

Drying and Weighing: Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without degrading the sample (e.g., 60-80 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of supernatant taken) x 100

-

Notes on Other Potential Methods:

-

UV-Vis Spectrophotometry: This method is only applicable if this compound forms a complex with a chromophoric agent that is soluble in the organic solvent of interest.[6][7] A calibration curve would first need to be established.

-

Atomic Absorption (AA) Spectroscopy: The concentration of aluminum in the saturated solution can be determined by AA.[8][9] This would require mineralization of the organic sample and a calibration curve prepared from aluminum standards.

Gelling Mechanism in Hydrocarbon Solvents

A key characteristic of this compound and other aluminum soaps is their ability to form viscous gels in hydrocarbon solvents.[10][11] For a long time, it was believed that this was due to the formation of long polymer-like chains of aluminum soap molecules. However, more recent research using high-resolution electron microscopy and rheological measurements has provided a different model.[10]

The current understanding is that the gelling mechanism involves:

-

Micelle Formation: this compound molecules self-assemble into spherical, nano-sized micelles in the hydrocarbon solvent.

-

Network Aggregation: These colloidal micelles then aggregate to form a three-dimensional network structure.

-

Solvent Entrapment: The hydrocarbon solvent becomes entrapped within this network, leading to a significant increase in viscosity and the formation of a gel.[12]

The strength and properties of the gel are dependent on factors such as the concentration of the this compound, the nature of the hydrocarbon solvent, and the temperature.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce in the literature, this guide provides researchers with the necessary qualitative background and a detailed experimental protocol to generate this critical data. The gravimetric method offers a reliable and accessible approach for determining the solubility in a wide range of non-aqueous solvents. Understanding both the solubility and the gelling mechanism of this compound is crucial for its effective application in pharmaceutical formulations, drug delivery systems, and various industrial processes.

References

- 1. ALUMINIUM STEARATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 555-35-1 [amp.chemicalbook.com]

- 3. This compound | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. ijpras.com [ijpras.com]

- 7. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The determination of aluminum by atomic absorption spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. inis.iaea.org [inis.iaea.org]

- 10. Gelling nature of aluminum soaps in oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Navigating the Thermal Degradation of Aluminum Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal stability and decomposition pathway of aluminum palmitate, a key component in various pharmaceutical and industrial applications, are critical parameters influencing its performance, safety, and formulation development. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, drawing upon analogous data from related long-chain aluminum carboxylates due to the limited availability of specific public data on this compound.

Executive Summary

This compound, an aluminum salt of palmitic acid, functions as a gelling agent, thickener, and stabilizer in numerous formulations. Its behavior under thermal stress is paramount for predicting shelf-life, processing stability, and degradation product formation. This document outlines the expected thermal decomposition profile of this compound, details generalized experimental protocols for its analysis, and presents visual workflows and potential degradation pathways. The information herein is curated to guide researchers in designing and interpreting thermal analysis experiments for this and similar metal soaps.

Predicted Thermal Decomposition Profile

Based on the analysis of analogous compounds such as aluminum stearate, the thermal decomposition of this compound is anticipated to be a multi-stage process. The key events are expected to include melting, followed by a series of decomposition steps.

Data Presentation

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. It is crucial to note that these values are illustrative and based on the behavior of similar long-chain aluminum carboxylates, such as aluminum stearate.[1]

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Probable Evolved Species |

| Initial (Moisture/Solvent Loss) | 25 - 150 | ~1-2 | ~98-99 | Water, residual solvents |

| Main Decomposition | 250 - 450 | ~70-80 | ~20-30 | Palmitic acid, ketones, hydrocarbons |

| Final (Residue Decomposition) | 450 - 600 | ~5-10 | ~10-20 | CO, CO₂, smaller hydrocarbons |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm 1 | ~110 - 120 | ~125 | Variable | Melting of free palmitic acid |

| Endotherm 2 | ~140 - 150 | ~155 | Variable | Phase transition/melting of this compound |

| Endotherm 3 | ~300 - 400 | ~350 | Large | Primary decomposition |

| Exotherm 1 | >450 | Variable | Variable | Oxidation of organic decomposition products |

Experimental Protocols

To obtain precise data for this compound, the following detailed experimental methodologies for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of this compound upon heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the weight percentage versus temperature (TGA curve).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset and end temperatures for each decomposition step and the corresponding weight loss percentage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 450 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature (DSC curve).

-

Identify and integrate endothermic and exothermic peaks to determine the onset temperature, peak temperature, and enthalpy of transitions (e.g., melting, decomposition).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the logical relationships in the thermal analysis process and a plausible decomposition pathway for a generic metal carboxylate.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Plausible thermal decomposition pathway for a generic metal carboxylate.

Conclusion

While specific, validated data on the thermal decomposition of this compound remains elusive in publicly accessible literature, a robust understanding of its likely behavior can be extrapolated from related aluminum soaps. The provided illustrative data, detailed experimental protocols, and visual diagrams offer a comprehensive framework for researchers and drug development professionals to approach the thermal analysis of this important compound. Empirical investigation is strongly encouraged to ascertain the precise thermal characteristics of this compound to ensure its optimal and safe use in various applications.

References

Spectroscopic and Mechanistic Insights into Aluminum Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum palmitate, the aluminum salt of palmitic acid, is a compound with a wide range of applications, from a gelling agent in industrial products to a component in pharmaceutical and cosmetic formulations.[1] A thorough understanding of its physicochemical properties, particularly its spectroscopic signature, is crucial for its effective utilization and for the development of novel applications. This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of this compound, alongside detailed experimental protocols and a look into the biological signaling pathways potentially influenced by its constituent components.

Spectroscopic Data of this compound

Characterizing this compound relies heavily on spectroscopic techniques that probe its molecular structure and vibrational modes. Below is a summary of the expected spectroscopic data based on the analysis of its constituent parts and related metal carboxylates.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the long hydrocarbon chains of the palmitate ligands and the carboxylate group coordinated to the aluminum ion.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650 | Variable | Al-OH stretch (if present) |

| 2955-2965 | Strong | C-H asymmetric stretching (CH₃) |

| 2915-2925 | Strong | C-H asymmetric stretching (CH₂) |

| 2850-2860 | Strong | C-H symmetric stretching (CH₂) |

| 1580-1650 | Strong | Asymmetric COO⁻ stretching |

| 1450-1470 | Medium | C-H scissoring (CH₂) |

| 1380-1420 | Medium | Symmetric COO⁻ stretching |

| ~720 | Weak | C-H rocking (CH₂) |

Note: The exact positions of the carboxylate stretching bands are sensitive to the coordination environment of the aluminum ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are largely determined by the palmitate ligand. Due to the low natural abundance and quadrupolar nature of the ²⁷Al nucleus, it is not typically observed in standard solution-state NMR. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.15-2.35 | Triplet | α-CH₂ (protons on the carbon adjacent to the carboxylate) |

| ~1.55-1.65 | Multiplet | β-CH₂ (protons on the carbon beta to the carboxylate) |

| ~1.25-1.35 | Broad singlet | -(CH₂)₁₂- (bulk methylene protons) |

| ~0.88 | Triplet | Terminal CH₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | COO⁻ (carboxylate carbon) |

| ~34-35 | α-CH₂ |

| ~32 | Methylene carbons near the ends of the chain |

| ~29-30 | Bulk methylene carbons -(CH₂)n- |

| ~25 | β-CH₂ |

| ~22.7 | Methylene carbon adjacent to the terminal methyl group |

| ~14.1 | Terminal CH₃ |

Experimental Protocols

The following sections detail standardized procedures for acquiring IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Methanol or isopropanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in methanol or isopropanol to remove any residues. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum can be processed, which may include baseline correction and peak labeling.

-

Cleaning: After the measurement, clean the ATR crystal and press thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter) and cap

-

Vortex mixer

-

Pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This compound has low solubility, so sonication or gentle heating may be required to aid dissolution.

-

Once dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Spectrum Acquisition:

-

Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data acquisition. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased, and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (like TMS).

-

Signaling Pathways and Biological Relevance

While this compound is often considered biologically inert, its constituent components, aluminum and palmitic acid, can be biologically active. Palmitic acid, a saturated fatty acid, is known to be involved in various cellular signaling pathways, particularly those related to metabolic regulation and inflammation.[3]

One such pathway involves the activation of Toll-like receptor 4 (TLR4).[3] The binding of palmitic acid to TLR4 can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB, which in turn promotes the expression of pro-inflammatory cytokines.[3] This process is implicated in the pathogenesis of various metabolic diseases.[3]

Caption: Palmitic acid-induced TLR4 signaling pathway.

The diagram above illustrates a simplified workflow of how palmitic acid can initiate an inflammatory response through the TLR4 signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, offering valuable data for researchers and professionals in drug development and materials science. The detailed experimental protocols serve as a practical resource for the characterization of this and similar metal carboxylate compounds. Furthermore, the exploration of the biological relevance of its components highlights potential areas for further investigation into the bioactivity of aluminum-containing compounds.

References

Determining the Molecular Weight of Aluminum Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various methods for determining the molecular weight of aluminum palmitate, a compound of significant interest in the pharmaceutical and chemical industries. The accurate determination of its molecular weight is crucial for understanding its physicochemical properties, behavior in solution, and performance in various applications. This document details the theoretical basis, experimental protocols, and data analysis for several key analytical techniques.

Theoretical Molecular Weight

The theoretical molecular weight of the monomeric form of this compound, aluminum tris(hexadecanoate), with the chemical formula C₄₈H₉₃AlO₆, is approximately 793.23 g/mol .[1][2][3][4] This value serves as a fundamental reference point for comparison with experimentally determined molecular weights, which may vary depending on the degree of polymerization or association in solution.

Methods for Molecular Weight Determination

A variety of analytical techniques can be employed to determine the molecular weight of this compound. The choice of method often depends on the desired type of molecular weight average (e.g., number-average, weight-average), the state of the sample (solid or in solution), and the available instrumentation. This guide will focus on the following prevalent methods:

-

Viscometry: A classical method that relates the viscosity of a polymer solution to its molecular weight.

-

Gel Permeation Chromatography (GPC): A powerful separation technique that determines the molecular weight distribution.

-

Colligative Property Measurements: Techniques such as cryoscopy and vapor pressure osmometry that rely on the effect of a solute on the physical properties of a solvent.

-

Light Scattering: An absolute method for determining the weight-average molecular weight.

-

Mass Spectrometry: A technique for direct measurement of the mass-to-charge ratio of ionized molecules.

-

X-Ray Diffraction (XRD): Primarily used for structural characterization of the crystalline form, which can provide insights into the molecular arrangement.

Viscometry

Viscometry is a widely used and accessible method for determining the viscosity-average molecular weight (Mᵥ) of polymers. The technique is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules, and thus to their molecular weight.

Experimental Protocol

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as benzene or toluene, at a known concentration (e.g., 1 g/dL).

-

Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.

-

-

Viscosity Measurement:

-

Measure the flow time of the pure solvent and each of the this compound solutions using an Ubbelohde or similar capillary viscometer in a constant temperature bath.

-

Record the flow times with high precision.

-

-

Calculations:

-

Calculate the relative viscosity (η_rel), specific viscosity (η_sp), reduced viscosity (η_red), and inherent viscosity (η_inh) for each concentration using the following equations:

-

η_rel = t / t₀

-

η_sp = η_rel - 1

-

η_red = η_sp / c

-

η_inh = (ln η_rel) / c where 't' is the flow time of the solution, 't₀' is the flow time of the pure solvent, and 'c' is the concentration in g/dL.

-

-

-

Data Analysis:

-

Plot the reduced viscosity and inherent viscosity against concentration.

-

Extrapolate the linear plots to zero concentration to determine the intrinsic viscosity [η].

-

The viscosity-average molecular weight (Mᵥ) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mᵥᵃ where K and 'a' are the Mark-Houwink parameters specific to the polymer-solvent-temperature system.

-

Data Presentation

| Concentration (g/dL) | Flow Time (s) | Relative Viscosity | Specific Viscosity | Reduced Viscosity (dL/g) | Inherent Viscosity (dL/g) |

| 0 (Solvent) | t₀ | 1.00 | 0.00 | - | - |

| c₁ | t₁ | η_rel₁ | η_sp₁ | η_red₁ | η_inh₁ |

| c₂ | t₂ | η_rel₂ | η_sp₂ | η_red₂ | η_inh₂ |

| c₃ | t₃ | η_rel₃ | η_sp₃ | η_red₃ | η_inh₃ |

| c₄ | t₄ | η_rel₄ | η_sp₄ | η_red₄ | η_inh₄ |

Experimental Workflow

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC is a high-performance liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution. It is a powerful tool for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of a polymer sample.

Experimental Protocol

-

System Preparation:

-

Set up a GPC system equipped with a pump, injector, a set of appropriate GPC columns (e.g., polystyrene-divinylbenzene based), and a refractive index (RI) detector.

-

Equilibrate the system with a suitable mobile phase, such as tetrahydrofuran (THF) or toluene, at a constant flow rate and temperature.

-

-

Calibration:

-

Sample Analysis:

-

Dissolve the this compound sample in the mobile phase at a known concentration (typically 1-2 mg/mL).[7]

-

Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject the filtered sample into the GPC system and record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, the GPC software calculates the molecular weight distribution and the average molecular weights (Mₙ, Mₙ, etc.) of the this compound sample.

-

Data Presentation

| Parameter | Value |

| Number-Average Molecular Weight (Mₙ) | Value |

| Weight-Average Molecular Weight (Mₙ) | Value |

| Z-Average Molecular Weight (M₂) | Value |

| Polydispersity Index (PDI = Mₙ/Mₙ) | Value |

Experimental Workflow

References

- 1. This compound [drugfuture.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C48H93AlO6 | CID 11144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. GPC/SEC standards: making them last | Malvern Panalytical [malvernpanalytical.com]

- 8. agilent.com [agilent.com]

- 9. GPC analysis including calibration of standard (e.g. Polystyrene/ PMMA/ PEG) in THF/Toluene - Results: - Simple and direct sample comparison - Molecular weight distribution - Average molecular weights - Percentage of mass, e.g. - Analytice [analytice.com]

Methodological & Application

Application Notes and Protocols for Utilizing Aluminum Palmitate as a Gelling Agent in Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum palmitate, a metallic soap, is a highly effective gelling agent for various hydrocarbon-based systems. Its ability to form a stable, three-dimensional network within a nonpolar liquid phase makes it valuable in a wide range of applications, including pharmaceuticals, cosmetics, lubricants, and paints.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in gelling hydrocarbons, with a focus on laboratory-scale preparation and characterization.

The gelling mechanism of aluminum soaps like this compound in hydrocarbons is not due to the formation of simple polymer chains. Instead, it involves the self-assembly of aluminum soap molecules into spherical, nano-sized micelles. These colloidal micelles then aggregate to form a highly fractal and jammed network structure that entraps the hydrocarbon solvent, leading to the formation of a gel.[6][7][8]

Factors Influencing Gelation

The efficiency of this compound as a gelling agent is influenced by several factors that can be modulated to achieve the desired gel consistency and stability:

-

Concentration of this compound: The viscosity and strength of the gel are directly related to the concentration of the gelling agent. Higher concentrations generally result in more rigid gels.

-

Temperature: The dissolution and dispersion of this compound in hydrocarbons are significantly enhanced by heating. The subsequent cooling phase allows for the formation of the gel network.

-

Presence of Peptizing Agents (Activators): Small amounts of certain substances, known as peptizing agents or activators, can significantly influence the gelation process. Water is a critical activator for many aluminum soap gels. Other activators, such as dimer-trimer acids, can be used to control the gelation time.

-

Type of Hydrocarbon: The chemical nature of the hydrocarbon solvent (e.g., aliphatic vs. aromatic) can affect the solubility of the this compound and the final properties of the gel. Generally, aliphatic hydrocarbons produce stiffer gels than aromatic hydrocarbons.[9]

Quantitative Data on Gel Properties

| Gelling Agent Concentration (% w/w in Mineral Oil) | Apparent Viscosity (Pa·s) at 1 s⁻¹ | Storage Modulus (G') (Pa) at 1 Hz |

| 2 | ~10 | ~50 |

| 4 | ~100 | ~500 |

| 6 | ~500 | ~2000 |

| 8 | ~1500 | ~5000 |

Note: This data is illustrative and based on typical values for aluminum soap gels. Actual values will vary depending on the specific hydrocarbon, the grade of this compound, and the preparation method.

Experimental Protocols

Protocol for Preparation of this compound Hydrocarbon Gel

This protocol describes a general method for preparing a hydrocarbon gel using this compound.

Materials:

-

This compound powder

-

Hydrocarbon solvent (e.g., mineral oil, kerosene, toluene)

-

Heat-resistant beaker

-

Magnetic stirrer with a hot plate

-

Thermometer

-

Distilled water (as an activator)

Procedure:

-

Dispersion: Weigh the desired amount of this compound and add it to the hydrocarbon solvent in the beaker. A typical starting concentration is 2-10% (w/w).

-

Heating and Mixing: Place the beaker on the hot plate and begin stirring with the magnetic stirrer. Heat the mixture to 80-120°C while continuously stirring. The exact temperature will depend on the hydrocarbon solvent and the grade of this compound. The goal is to fully dissolve and disperse the gelling agent.

-

Activation: Once the this compound is fully dispersed and the solution is clear, add a small, controlled amount of an activator, such as distilled water (e.g., 0.1-1% of the total weight). The addition of the activator can induce gelation.

-

Cooling and Gel Formation: Turn off the heat and continue stirring while the mixture cools to room temperature. Gel formation will occur during the cooling process. For some formulations, a quiescent cooling period without stirring may be preferable to allow for the formation of an undisturbed gel network.

-

Curing: Allow the gel to stand undisturbed for a period of time (e.g., 24 hours) to allow the gel structure to fully develop and stabilize.

Protocol for Rheological Characterization of Hydrocarbon Gels

This protocol outlines the steps for characterizing the viscoelastic properties of the prepared this compound hydrocarbon gel using a rotational rheometer.

Equipment:

-

Rotational rheometer with parallel plate or cone-and-plate geometry

-

Peltier temperature control system

Procedure:

-

Sample Loading: Carefully place a sufficient amount of the prepared gel onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm). Trim any excess sample from the edges to ensure accurate measurements.

-

Equilibration: Allow the sample to rest for a few minutes to allow for thermal and mechanical equilibration.

-

Oscillatory Amplitude Sweep: Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the gel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Oscillatory Frequency Sweep: Within the LVER determined from the amplitude sweep, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain. This will provide information on the gel's structure and its behavior at different time scales. For a true gel, G' should be greater than G'' and relatively independent of frequency.

-

Flow Sweep (Viscosity Curve): Perform a steady-state flow sweep by applying a range of shear rates and measuring the resulting shear stress and viscosity. This will reveal if the gel is shear-thinning, a common characteristic of such materials.

-

Creep and Recovery Test: Apply a small, constant stress within the LVER for a defined period and then remove the stress. This test provides information about the gel's elasticity and its ability to recover its structure after deformation.

Diagrams

Gelation Mechanism

Caption: Proposed mechanism of this compound gelation in hydrocarbons.

Experimental Workflow

Caption: Workflow for the preparation and characterization of hydrocarbon gels.

References

- 1. aluminium-stearate.com [aluminium-stearate.com]

- 2. pishrochem.com [pishrochem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. nimbasia.com [nimbasia.com]

- 6. Gelling nature of aluminum soaps in oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US2447064A - Preparation of aluminum salts - Google Patents [patents.google.com]

Application Notes and Protocols: Waterproofing Textiles with Aluminum Palmitate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for rendering textiles water-repellent using aluminum palmitate. The methodologies are based on established principles of textile finishing, drawing from historical and patent literature on the use of metallic soaps for waterproofing. Two primary methods are presented: a single-bath emulsion treatment and a two-bath in-situ precipitation method. Additionally, standard protocols for evaluating the efficacy of the waterproofing treatment are included.

I. Introduction

This compound is an aluminum salt of palmitic acid, a common saturated fatty acid. Its hydrophobic nature makes it an effective agent for waterproofing porous materials like textiles. The treatment works by coating the individual fibers with a thin layer of the insoluble aluminum soap. This coating lowers the surface energy of the fabric, causing water to bead up and roll off rather than being absorbed. This method is a classic technique for creating water-repellent fabrics and offers a fluorine-free alternative to modern waterproofing agents.

II. Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale waterproofing of textile substrates such as cotton, linen, or other natural fibers. Researchers should optimize parameters based on the specific textile being used and the desired level of water repellency.

Protocol 1: Single-Bath Emulsion Treatment

This method involves treating the textile with a stable emulsion containing a soluble aluminum salt and a source of palmitate ions. Upon heating and drying, the insoluble this compound is deposited on the fabric fibers.

Materials:

-

Textile substrate (e.g., 100% cotton fabric)

-

Sodium palmitate

-

Aluminum sulfate (Al₂(SO₄)₃) or Aluminum acetate

-

Glacial acetic acid (optional, as a stabilizer)

-

Distilled water

-

Heating plate with magnetic stirring

-

Padding machine or wringer

-

Drying oven

-

Laboratory beakers and glassware

Procedure:

-

Preparation of the Emulsion:

-

Prepare a 2% (w/v) sodium palmitate solution by dissolving 20g of sodium palmitate in 1 liter of hot distilled water (approximately 70-80°C) with constant stirring until fully dissolved.

-

In a separate beaker, prepare a 1% (w/v) aluminum sulfate solution by dissolving 10g of aluminum sulfate in 1 liter of distilled water at room temperature.

-

Slowly add the aluminum sulfate solution to the hot sodium palmitate solution under vigorous stirring. An emulsion will form.

-

To improve the stability of the emulsion, a small amount of a protective colloid like gelatin or glue can be added to the soap solution before mixing. Alternatively, the pH can be adjusted to be slightly acidic (pH 4.5-5.5) with a few drops of glacial acetic acid.[1]

-

-

Fabric Application:

-

Cut the textile substrate into suitable dimensions for testing (e.g., 20 cm x 20 cm).

-

Immerse the fabric sample in the prepared emulsion, ensuring it is fully saturated. The bath temperature should be maintained at around 50-60°C.

-

Allow the fabric to soak for 15-20 minutes with occasional gentle agitation.

-

Pass the saturated fabric through a padding machine or a wringer to achieve a wet pick-up of 70-80%. The wet pick-up is the weight of the solution absorbed by the fabric relative to the dry weight of the fabric.

-

-

Drying and Curing:

-

Dry the treated fabric in an oven at 80-100°C for 10-15 minutes.

-

Follow the initial drying with a curing step at a higher temperature, for example, 120-150°C for 3-5 minutes. This step helps to fix the this compound to the fibers.

-

Protocol 2: Two-Bath In-Situ Precipitation Method